4-(4-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Description
Properties
Molecular Formula |
C22H23N3O4 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
4-(4-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C22H23N3O4/c1-2-29-15-10-8-14(9-11-15)21-18-19(16-6-3-4-7-17(16)27)23-24-20(18)22(28)25(21)12-5-13-26/h3-4,6-11,21,26-27H,2,5,12-13H2,1H3,(H,23,24) |
InChI Key |
KIEDLRKIXBACLS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCO)NN=C3C4=CC=CC=C4O |
Origin of Product |
United States |
Biological Activity
The compound 4-(4-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a novel heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a dihydropyrrolo[3,4-c]pyrazole core, which is known for its diverse biological activities. The presence of hydroxyl groups and ethoxy substituents enhances its solubility and bioactivity.
Molecular Formula
- Chemical Formula : CHNO
- Molecular Weight : 320.41 g/mol
Anticancer Activity
Recent studies have indicated that derivatives of pyrazoles, including those similar to our compound, exhibit significant anticancer properties. For instance, a study demonstrated that pyrazole derivatives showed cytotoxic effects against various cancer cell lines, including leukemia and melanoma cells. The half-maximal inhibitory concentration (IC) values were notably lower for cancerous cells compared to normal cells, indicating selective toxicity towards cancer cells .
| Cell Line | IC (µM) | Selectivity Ratio |
|---|---|---|
| HL-60 (Leukemia) | <10 | High |
| NALM-6 | <10 | High |
| WM-115 (Melanoma) | <10 | High |
| HUVEC (Normal) | >50 | Low |
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various strains of bacteria and fungi. Pyrazole derivatives have shown moderate antifungal activity against Candida albicans and antibacterial activity against Escherichia coli and Staphylococcus aureus. These findings suggest its potential as an antimicrobial agent .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the presence of hydroxyl groups may facilitate interactions with biological targets such as enzymes or receptors involved in cancer cell proliferation and survival pathways.
Case Studies
- Study on Anticancer Properties : A recent study synthesized several pyrazole derivatives and tested their cytotoxicity on cancer cell lines. The findings indicated that compounds with similar structural features to 4-(4-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one exhibited promising anticancer activity with IC values below 10 µM for various cancer cell lines .
- Antimicrobial Testing : In another research effort, a series of pyrazole derivatives were screened for their antimicrobial efficacy. The results demonstrated effective inhibition against Candida albicans with minimum inhibitory concentrations (MIC) in the range of 20–50 µg/mL .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Substituent Comparisons
The table below highlights critical differences between the target compound and similar derivatives:
Key Observations:
Tautomerism and Hydrogen Bonding
The 2-hydroxyphenyl group in the target compound can adopt tautomeric forms, similar to hydroxypyrazoles in . Stabilization via intramolecular H-bonding (e.g., O–H···N or O–H···O) is critical for conformational rigidity, as observed in:
- : 5-Hydroxypyrazole derivatives stabilized by enol forms .
- : Ethoxy-hydroxyphenyl substituents enabling π-π interactions .
This tautomeric flexibility may influence binding affinity in biological systems compared to rigid analogs like 5-(4-chlorophenoxy)-6-isopropyl-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7(6H)-one (), which lacks H-bond donors .
Crystallographic and Computational Insights
- SHELX Software : Widely used for refining crystal structures of complex heterocycles (e.g., ’s R factor = 0.082) . The target compound’s structure likely requires similar refinement due to its bicyclic core.
- Electronic Effects: The 4-ethoxyphenyl group in the target compound provides electron-donating effects, contrasting with electron-withdrawing groups (e.g., 4-chlorophenoxy in ), which alter charge distribution and reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
